![molecular formula C20H13ClN4O3S B2504059 N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 941926-43-8](/img/structure/B2504059.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide” is a chemical compound with the molecular formula C20H14ClN3OS . It is used for research purposes.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like 1H-NMR and 13C-NMR . For example, the 1H-NMR of a similar compound showed signals at 8.50 (s, 1H, imidazole H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (s, 1H, thiazole H), 4.04 (s, 2H, CH2) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, some compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, a similar compound had a melting point of 236–238 °C and a yield of 80% .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
The compound’s anti-inflammatory potential is of particular interest. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit the biosynthesis of prostaglandins, which play a crucial role in inflammation. The synthesized derivatives of benzothiazole, including this compound, have been evaluated for their anti-inflammatory effects. Some of them exhibit significant anti-inflammatory activity, making them promising candidates for further investigation .
Ulcerogenic and Gastrointestinal Effects
Understanding the impact on gastrointestinal (GI) mucosa is crucial for drug safety. While traditional NSAIDs can cause GI irritation, this compound shows lower ulcerogenic and irritative effects compared to standard NSAIDs. Investigating its specific mechanisms and potential protective effects on GI mucosa is essential .
Lipid Peroxidation Inhibition
Lipid peroxidation contributes to oxidative stress and cellular damage. Some derivatives of this compound have been evaluated for their ability to inhibit lipid peroxidation. By preventing oxidative damage, they may have implications for various health conditions .
Antimicrobial Properties
Research has explored the antimicrobial activity of derivatives from the benzothiazole class. While specific studies on this compound are limited, investigating its potential as an antimicrobial agent against Gram-positive bacteria could be valuable .
COX-1 and COX-2 Inhibition
The compound’s interaction with cyclooxygenase (COX) enzymes is noteworthy. COX-1 is constitutively expressed and involved in GI mucosal protection, while COX-2 is induced during inflammation. Selective COX-2 inhibitors aim to retain anti-inflammatory efficacy without causing GI issues. Further studies are needed to assess its COX-1 and COX-2 inhibitory effects .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for the research on similar compounds include the development of drugs devoid of GI disorders while retaining clinical efficacy as anti-inflammatory agents . Moreover, the molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .
Eigenschaften
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O3S/c21-14-6-9-17-18(11-14)29-20(23-17)24(12-15-3-1-2-10-22-15)19(26)13-4-7-16(8-5-13)25(27)28/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFRYKBBWHMORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.